3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole
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Overview
Description
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and a prop-2-en-1-ylsulfanyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination process introduces bromine atoms at the 3 and 4 positions of the pyrazole ring, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions, with additional steps for purification and isolation of the final product. Techniques such as recrystallization, column chromatography, or distillation may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, or potassium thiolate, leading to the formation of azido, methoxy, or thiolate derivatives, respectively.
Oxidation Reactions: The ethenyl and prop-2-en-1-ylsulfanyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding epoxides, sulfoxides, or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl group to an ethyl group or the conversion of the sulfanyl group to a thiol group.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the reaction pathways involved.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme activities, protein interactions, or cellular processes.
Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It can be utilized in the development of specialty chemicals, such as dyes, pigments, or catalysts, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activities. The bromine atoms and the ethenyl group can participate in covalent bonding or non-covalent interactions with target molecules, while the sulfanyl group may contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole can be compared with other similar compounds, such as:
3,4-Dichloro-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and biological activities.
3,4-Dibromo-1-ethenyl-5-[(methylsulfanyl]-1H-pyrazole:
3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)oxy]-1H-pyrazole: The replacement of the sulfanyl group with an oxy group may alter the compound’s reactivity and interactions with target molecules.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
CAS No. |
923035-97-6 |
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Molecular Formula |
C8H8Br2N2S |
Molecular Weight |
324.04 g/mol |
IUPAC Name |
3,4-dibromo-1-ethenyl-5-prop-2-enylsulfanylpyrazole |
InChI |
InChI=1S/C8H8Br2N2S/c1-3-5-13-8-6(9)7(10)11-12(8)4-2/h3-4H,1-2,5H2 |
InChI Key |
VJVLUKHWUOJPJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=C(C(=NN1C=C)Br)Br |
Origin of Product |
United States |
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